molecular formula C11H13BrN2O2 B2990426 Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate CAS No. 1415655-80-9

Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate

Cat. No.: B2990426
CAS No.: 1415655-80-9
M. Wt: 285.141
InChI Key: SMFIJFBQKQYWCY-UHFFFAOYSA-N
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Description

Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate is a heterocyclic organic compound featuring a pyrrolidine ring substituted at the 1-position with a 5-bromopyridin-2-yl group and at the 2-position with a methyl ester moiety. Its molecular formula is inferred to be C₁₁H₁₂BrN₂O₂, based on structural analysis, with a calculated molecular weight of approximately 297.14 g/mol (exact value requires experimental confirmation). The compound is identified by CAS number 1989671-52-4 .

Properties

IUPAC Name

methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-16-11(15)9-3-2-6-14(9)10-5-4-8(12)7-13-10/h4-5,7,9H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFIJFBQKQYWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with pyrrolidine and methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry: Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate serves as a fundamental building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications and reactions, making it a versatile intermediate in organic synthesis.
  • Biology: Researchers investigate the compound for its potential biological activities and interactions with biomolecules. This includes studying its effects on various biological systems and its potential to modulate biological processes.
  • Medicine: There is ongoing research exploring the potential therapeutic applications of this compound, including its role as a precursor in drug development.
  • Industry: this compound is used in producing specialty chemicals and materials.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation: The compound can be oxidized to form corresponding oxides. Common reagents used in oxidation reactions include oxidizing agents like potassium permanganate.
  • Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents like lithium aluminum hydride are commonly used.
  • Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups.

Suzuki-Miyaura Coupling Reaction

Mechanism of Action

The mechanism of action of Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Pyrazole Derivatives

  • Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate (C₁₃H₁₂BrN₃O₂, MW: 322.16 g/mol):

    • Features a pyrazole core instead of pyrrolidine.
    • Substituents: Cyclopropyl group at position 5 and bromopyridine at position 1.
    • Predicted density: 1.67 g/cm³; boiling point: 422.1°C .
    • Applications: Intermediate for pharmaceuticals and pesticides .
  • Solubility: Likely lower in polar solvents compared to cyclopropyl analogs .

Pyrrolidine/Piperidine Derivatives

  • Methyl (2S)-1-(1-(tert-butylcarbamoyl)-cyclopentyl)-piperidine-2-carboxylate :

    • Piperidine ring with a carbamoyl-cyclopentyl substituent.
    • Lower yield (12%) in synthesis, indicating higher synthetic complexity .
    • Applications: Probable use in drug discovery due to carbamoyl functionality .
  • Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate :

    • Pyrimidine core instead of pyridine.
    • Bromine at position 5 and pyrrolidine at position 2.
    • Likely exhibits distinct electronic properties due to pyrimidine’s electron-deficient nature .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
Target Compound* C₁₁H₁₂BrN₂O₂ ~297.14 N/A N/A
Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate C₁₃H₁₂BrN₃O₂ 322.16 1.67 422.1
Methyl 1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylate C₁₄H₁₆BrN₃O₂ 338.2 N/A N/A
Methyl (2S)-1-(1-(tert-butylcarbamoyl)-cyclopentyl)-piperidine-2-carboxylate C₁₇H₂₉N₂O₃ 309.43 N/A N/A

*Inferred data for the target compound.

Biological Activity

Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate, a compound with the molecular formula C11_{11}H13_{13}BrN2_2O2_2 and a molecular weight of 285.14 g/mol, has garnered attention in recent research due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, and summarizes relevant case studies and research findings.

PropertyValue
Chemical Formula C11_{11}H13_{13}BrN2_2O2_2
Molecular Weight 285.14 g/mol
IUPAC Name Methyl 1-(5-bromo-2-pyridinyl)prolinate
Appearance Powder
Storage Temperature Room Temperature

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antimicrobial properties. The presence of the bromine atom in the pyridine ring is believed to enhance its bioactivity.

Antibacterial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, a study evaluated various pyrrolidine derivatives, including those structurally similar to this compound, revealing that halogen substitutions, particularly bromine, contribute to increased antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:
CompoundMIC (mg/mL)Target Bacteria
Compound A (similar structure)0.0039Staphylococcus aureus
Compound B0.0195Escherichia coli
Compound C0.0048Bacillus mycoides

The above data suggest that modifications in the structure can significantly alter the antibacterial potency of these compounds.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. Studies have indicated that certain derivatives can inhibit the growth of fungal strains such as Candida albicans and Fusarium oxysporum.

  • Antifungal Efficacy :
CompoundMIC (µM)Target Fungi
Compound D16.69Candida albicans
Compound E56.74Fusarium oxysporum

Case Studies and Research Findings

  • Study on Pyrrolidine Derivatives : A comprehensive study evaluated over 200 monomeric alkaloids, including those with pyrrolidine structures. The results highlighted that compounds with halogen substitutions exhibited superior antimicrobial activities, with some derivatives showing complete inhibition of bacterial growth within hours .
  • Histone Deacetylase Inhibition : Another research focused on amino amide derivatives as potential inhibitors of histone deacetylase (HDAC). Although this compound was not the primary focus, related compounds showed promising results in modulating HDAC activity, which is crucial for cancer therapy .
  • Mechanism Studies : Further investigations into the mechanism of action revealed that the presence of electron-withdrawing groups like bromine plays a critical role in enhancing the binding affinity of these compounds to bacterial targets, thereby increasing their efficacy .

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